
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene is an organic compound belonging to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two 4-chlorophenyl groups attached to the 3 and 4 positions of the dihydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 3,4-dibromo-2,5-dichlorothiophene with arylboronic acids in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium phosphate (K3PO4). The reaction is typically carried out in an inert atmosphere, such as argon, and under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki cross-coupling reaction is a scalable and efficient method that can be adapted for industrial use. The use of readily available starting materials and the mild reaction conditions make this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydrothiophene derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Substituted thiophenes with various functional groups.
Scientific Research Applications
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene has several applications in scientific research:
Materials Science: The compound’s extended conjugation makes it a candidate for use in nonlinear optical materials.
Pharmaceuticals: Its structural features may be explored for potential biological activities and drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene depends on its specific application. In materials science, its nonlinear optical properties are attributed to the extended conjugation and the presence of electron-donating and electron-withdrawing groups. In pharmaceuticals, the compound’s biological activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene
- 3,4-Bis(4-fluorophenyl)-2,5-dihydrothiophene
- 3,4-Bis(4-bromophenyl)-2,5-dihydrothiophene
Uniqueness
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and properties. The electron-withdrawing nature of the chlorine atoms can affect the compound’s electronic structure, making it distinct from its methyl, fluoro, and bromo analogs.
Properties
CAS No. |
951384-58-0 |
|---|---|
Molecular Formula |
C16H12Cl2S |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
3,4-bis(4-chlorophenyl)-2,5-dihydrothiophene |
InChI |
InChI=1S/C16H12Cl2S/c17-13-5-1-11(2-6-13)15-9-19-10-16(15)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI Key |
MWFWSQJYGNKJPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(CS1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, N4-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12633053.png)

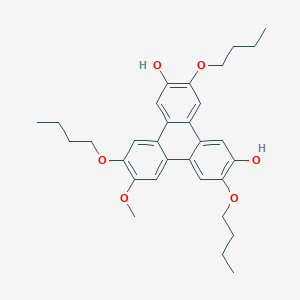
![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
![2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4'-cyano[1,1'-biphenyl]-4-yl)ethyl]tetrahydro-](/img/structure/B12633066.png)
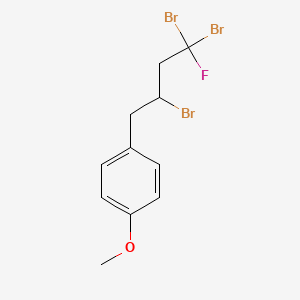
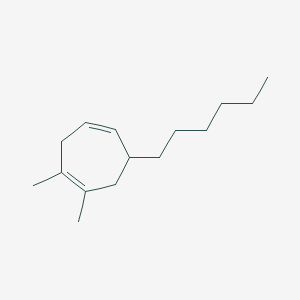

![N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine](/img/structure/B12633098.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12633099.png)
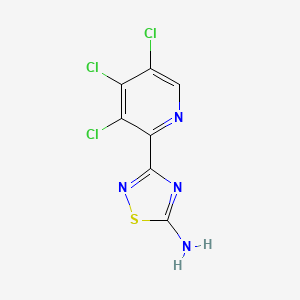
![[3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate](/img/structure/B12633110.png)
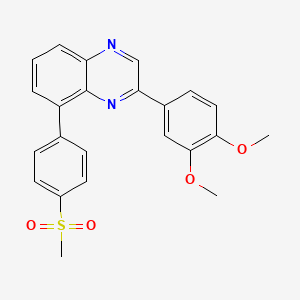
![(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12633129.png)
